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molecular formula C10H15NO3 B8296201 2-Hydroxymethyl-4-isopropoxy-5-methoxypyridine

2-Hydroxymethyl-4-isopropoxy-5-methoxypyridine

Cat. No. B8296201
M. Wt: 197.23 g/mol
InChI Key: WYBUKMFCAVAEHZ-UHFFFAOYSA-N
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Patent
US07541466B2

Procedure details

To a stirred and heated (50° C.) solution of the product of step 1 (0.410 g, 2.08 mmol) in water (12 mL) was added, portionwise over 30 minutes, solid potassium permanganate (0.680 g, 4.30 mmol). Following the addition, reaction temperature was increased to 70° C. After 45 minutes the reaction was cooled to room temperature and treated with a solution of potassium hydroxide (0.230 g, 4.10 mmol) in water (6 mL) followed by a few drops of isopropanol. The mixture was stirred for about 5 minutes before filtering through Celite. The filtrate was concentrated to dryness under a nitrogen current. The resulting brown residue was dissolved in water (10 mL), adjusted to pH 2 with concentrated hydrochloric acid and extracted repeatedly with chloroform. The combined extracts were dried (sodium sulfate) and concentrated to afford 0.414 g (94%) of product as a pink-gray foam: 1H NMR (DMSO-d6) δ 8.23 (s, 1H), 7.5 8 (s, 1H), 4.81 (sept, J=6.0 Hz, 1H), 3.90 (s, 3H), 1.29 (d, J=6.0 Hz, 6H) ppm.
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([O:9][CH:10]([CH3:12])[CH3:11])[C:6]([O:13][CH3:14])=[CH:5][N:4]=1.[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH-].[K+]>O.C(O)(C)C>[CH:10]([O:9][C:7]1[C:6]([O:13][CH3:14])=[CH:5][N:4]=[C:3]([C:2]([OH:16])=[O:1])[CH:8]=1)([CH3:11])[CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
OCC1=NC=C(C(=C1)OC(C)C)OC
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0.23 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, portionwise over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
the addition, reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 45 minutes the reaction was cooled to room temperature
Duration
45 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for about 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
before filtering through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under a nitrogen current
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown residue was dissolved in water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC(=NC=C1OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.414 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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